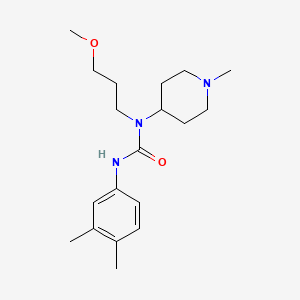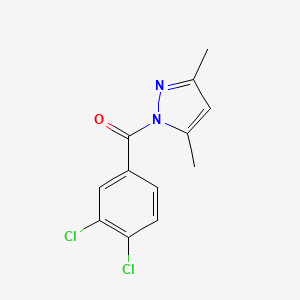
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is commonly known as DMPU and is used as a solvent in various chemical reactions.
Mechanism of Action
The exact mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with various functional groups, which makes it an excellent solvent for polar compounds. DMPU can also stabilize carbocations and other reactive intermediates, which makes it a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in scientific research. DMPU is not metabolized by the body and is excreted unchanged in urine.
Advantages and Limitations for Lab Experiments
DMPU has several advantages as a solvent in lab experiments. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has a low boiling point and is easy to remove from reaction mixtures. It is also relatively inexpensive and readily available.
However, DMPU also has some limitations. It is not compatible with some functional groups, such as carboxylic acids and alcohols. DMPU can also form adducts with some compounds, which can make purification difficult.
Future Directions
There are several future directions for research on DMPU. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of DMPU and its interactions with various functional groups. Additionally, there is potential for the use of DMPU in the development of new drugs and therapies. Finally, the use of DMPU in green chemistry and sustainable manufacturing is an area of growing interest.
Synthesis Methods
The synthesis of DMPU involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxypropylamine and 1-methyl-4-piperidinol. This reaction produces DMPU in high yield and purity. The synthesis of DMPU has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Scientific Research Applications
DMPU has been widely used in scientific research due to its unique properties. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has been used as a solvent in the synthesis of peptides, nucleic acids, and other organic compounds. It is also used in the preparation of polymers, resins, and coatings.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-15-6-7-17(14-16(15)2)20-19(23)22(10-5-13-24-4)18-8-11-21(3)12-9-18/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPENWDFKANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCOC)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)